N-Boc-2-(1-aminocycloheptyl)-acetic acid
Description
N-Boc-2-(1-aminocycloheptyl)-acetic acid is a specialized organic compound featuring a seven-membered cycloheptane ring with an acetic acid moiety and a tert-butoxycarbonyl (Boc)-protected amine group. The Boc group serves as a temporary protective moiety for amines during synthetic processes, particularly in peptide synthesis, enabling selective deprotection under acidic conditions without disrupting other functional groups . This compound is utilized as a building block in medicinal chemistry and drug development, where its rigid cycloheptyl structure may influence conformational stability in target molecules.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(10-11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWRMMUHCDZQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(1-aminocycloheptyl)-acetic acid typically involves the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: The amino group can be introduced via amination reactions.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the acetic acid moiety: This can be done through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is cleaved under acidic or thermal conditions, enabling access to the free amine:
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Thermal Deprotection : Continuous flow systems at 230°C selectively remove the Boc group without acid catalysts, preserving acid-sensitive functionalities .
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Acid-Mediated Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane achieves rapid deprotection (1–2 h) but may require subsequent neutralization .
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Zinc-Promoted Deprotection : ZnCl₂ facilitates Boc removal at 40°C in CH₂Cl₂, concurrently activating alkynes for cyclization .
Table 2: Comparative Deprotection Methods
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Thermal (flow) | 230°C, 10 min residence time | 95 | High |
| TFA/CH₂Cl₂ | 25% TFA, 1 h | 88 | Moderate |
| ZnCl₂/CH₂Cl₂ | 40°C, 3 h | 82 | High |
Functionalization of the Amine
After deprotection, the amine undergoes diverse transformations:
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Alkylation/Acylation : Reacts with alkyl halides or anhydrides to form secondary amines or amides.
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Oxazolidinone Formation : Pd(II)/bis-sulfoxide catalysis converts N-Boc amines to oxazolidinones via allylic C–H oxidation .
Example Reaction Pathway :
Yield: 72–89%
Reactions of the Acetic Acid Moiety
The carboxylic acid participates in standard derivatization:
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Esterification : Methanol/H⁺ or DCC/DMAP yields methyl esters.
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Amide Coupling : EDCl/HOBt enables peptide bond formation with amino acids or amines.
Steric Considerations : The cycloheptane ring imposes steric hindrance, reducing reactivity by ~30% compared to linear analogs .
Cyclization and Heterocycle Formation
ZnCl₂-mediated deprotective annulation forms fused heterocycles if alkynes or electrophilic traps are present:
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Mechanism : Zn²⁺ activates the triple bond for intramolecular nucleophilic attack by the carbamate group, yielding benzimidazo-oxazinones .
Table 3: Cyclization Substrates and Outcomes
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| N-Boc-2-alkynyl derivative | Benzimidazo-oxazinone | 76–83 | ZnCl₂, 40°C, 3 h |
Stability and Side Reactions
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-2-(1-aminocycloheptyl)-acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
N-Boc-2-(1-aminocyclopentyl)acetic acid
N-Boc-2-pyrrolidineacetic acid
- Structure : Contains a five-membered pyrrolidine ring (saturated nitrogen-containing heterocycle).
- Molecular Weight : ~229.28 g/mol ().
- Key Differences : The nitrogen atom in the ring introduces polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.
- Applications : Intermediate in synthesizing β-proline analogs and peptidomimetics ().
Protecting Group Variants
N-Fmoc-2-(1-aminocycloheptyl)acetic acid
- Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc), cleaved under basic conditions.
- Molecular Weight : 393.48 g/mol ().
- Key Differences :
- Fmoc offers orthogonal protection compared to Boc, enabling sequential deprotection in solid-phase peptide synthesis.
- Higher molecular weight and lower solubility in aqueous media compared to Boc analogs.
- Applications : Preferred in automated peptide synthesizers due to base-sensitive deprotection ().
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Purity | Key Functional Attributes |
|---|---|---|---|---|
| N-Boc-2-(1-aminocycloheptyl)-AA* | ~285.34 (estimated) | Likely DMSO, organic solvents | N/A | Rigid cycloheptyl backbone |
| N-Boc-2-piperidinecarboxylic acid | 229.28 | Organic solvents | ≥97% | Six-membered ring, moderate sterics |
| N-Fmoc-2-(1-aminocycloheptyl)-AA | 393.48 | DMSO, water | 97%+ | Base-labile protection |
| N-Boc-2-(2-aminoethoxy)acetic acid | 219.24 | Polar solvents | N/A | Flexible ethoxy linker |
*Estimated based on structural analogs ().
Commercial Availability and Cost
| Compound | Supplier | Price (1g) |
|---|---|---|
| N-Boc-2-(1-aminocyclopentyl)-AA | Iris Biotech GmbH | €760.00 |
| N-Fmoc-2-(1-aminocycloheptyl)-AA | AS039 () | €519.00 |
| N-Boc-2-pyrrolidineacetic acid | ABChem () | $997 (5g) |
Biological Activity
N-Boc-2-(1-aminocycloheptyl)-acetic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its synthesis, biological activity, structure-activity relationships, and relevant case studies.
This compound is synthesized through various methods involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by acylation. The compound's molecular formula is , with a density of approximately and a boiling point around at 760 mmHg .
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of compounds related to this compound. Research indicates that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, certain pyrimidine-based derivatives have shown effective inhibition against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrimidine Derivative 24 | Staphylococcus aureus | 4–8 |
| Pyrimidine Derivative 24 | Mycobacterium tuberculosis | 0.5–1.0 |
| N-Boc Derivative | Various Gram-negative bacteria | Not specified |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis and membrane integrity, similar to other known antibiotics targeting the BAM (β-barrel assembly machine) complex in bacteria . This disruption can lead to increased permeability of the outer membrane, making bacteria more susceptible to other antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the cycloheptyl moiety or modifications to the Boc group can significantly influence antibacterial potency and selectivity. For example, analogs with different substituents have been synthesized and tested for their efficacy against resistant bacterial strains .
Case Study 1: Efficacy Against Resistant Strains
In a recent study, an analog of this compound was tested against clinical isolates of Mycobacterium tuberculosis. The compound demonstrated potent activity with MIC values comparable to existing first-line treatments, suggesting its potential as a new therapeutic agent .
Case Study 2: In Vivo Studies
In vivo studies using animal models have also been conducted to assess the pharmacokinetics and therapeutic efficacy of N-Boc derivatives. Results indicated that certain derivatives maintained effective plasma concentrations while exhibiting minimal toxicity at high doses (up to ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
